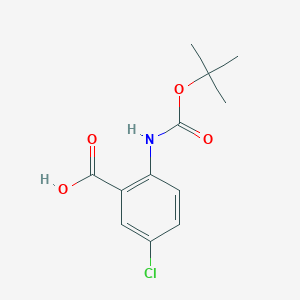

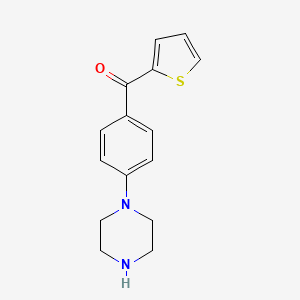

![molecular formula C15H21NO3 B1332754 乙酸2-{[4-(叔丁基)苯甲酰]氨基}酯 CAS No. 302909-59-7](/img/structure/B1332754.png)

乙酸2-{[4-(叔丁基)苯甲酰]氨基}酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. The compound's structure includes an ethyl ester functional group, an amide linkage, and a tert-butyl group attached to a benzene ring, which may contribute to its steric and electronic properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include selective cyclization, alkylation, and reduction processes. For instance, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives is achieved through a four-step process that leverages lithium coordination and steric hindrance from tert-butyl ester to control selectivity . Similarly, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, is synthesized via alkylation followed by selective reduction, yielding pure crystals without the need for complex reaction conditions or purification steps .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions that contribute to molecular packing . Similarly, the X-ray crystallographic analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showed intramolecular hydrogen bonding that stabilizes the molecular and crystal structure .

Chemical Reactions Analysis

The chemical reactivity of such compounds can lead to the formation of various derivatives through reactions with different reagents. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in the presence of ethanol and triethylamine at room temperature leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions showcase the versatility of the core structure in generating a diverse array of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of functional groups like esters, amides, and aromatic rings can affect properties like solubility, melting point, and reactivity. The characterization of these properties is essential for understanding the compound's behavior in different environments and for its potential applications. For example, the spectroscopic analysis provides insights into the electronic structure, which can be correlated with properties like UV/Vis absorbance . Additionally, theoretical calculations, such as Density Functional Theory (DFT), can predict various quantum chemical parameters that are crucial for understanding the compound's reactivity and stability .

科学研究应用

合成新化合物:这种化学物质已经参与合成新化合物,如N-苯酰基阿科萨胺和4-[2-(2-乙酰氨基苯基)-2-氧代-乙酰氨基]苯甲酰氨基酸酯衍生物。这些合成涉及复杂的反应,展示了乙酸2-{[4-(叔丁基)苯甲酰]氨基}酯在有机化学中的多功能性 (Hiyama et al., 1984);(El‐Faham等,2013)。

氧化和化学转化:该化合物已被用于研究氨基烷基酚衍生物与苯甲酰过氧化物的氧化机制,展示了它在研究化学反应和转化中的实用性 (Mazitova & Abushaeva, 1972)。

抗菌剂的开发:还进行了有关取代苯基氮杂环丙酮类化合物合成作为潜在抗菌剂的研究,其中探索了乙酸2-{[4-(叔丁基)苯甲酰]氨基}酯衍生物在药物应用中的可能性 (Doraswamy & Ramana, 2013)。

构象研究和晶体结构分析:该化合物还被用于构象研究和晶体结构分析,为分子结构和相互作用提供了宝贵的见解 (Ranganatha et al., 2012)。

螺环化合物的合成:它已被用于合成螺环吲哚内酯,展示了它在复杂有机结构的创造中的作用 (Hodges et al., 2004)。

纤维蛋白原受体拮抗剂的开发:该化合物已成为GPIIb/IIIa整合素拮抗剂的开发的一部分,这在心血管医学领域中非常重要 (Hayashi et al., 1998)。

未来方向

属性

IUPAC Name |

ethyl 2-[(4-tert-butylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-5-19-13(17)10-16-14(18)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBBQNVIGBOLPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365074 |

Source

|

| Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |

CAS RN |

302909-59-7 |

Source

|

| Record name | ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

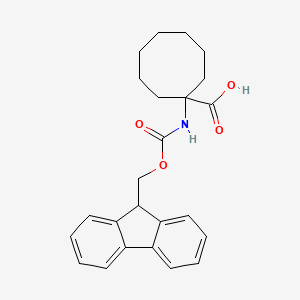

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)